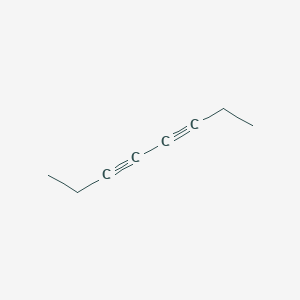
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 16718-42-6 . It has a molecular weight of 222.24 and the linear formula is C12H14O4 .
Molecular Structure Analysis
The molecular structure of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one consists of 16 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds .Physical And Chemical Properties Analysis
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.32 and a water solubility of 1.13 mg/ml .Aplicaciones Científicas De Investigación
- Application : Compounds related to “4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one” have been used in the development of new antitubulin agents .
- Method : These compounds inhibit cancer cell growth and exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .
- Results : These compounds inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against a panel of four cancer cell lines .
Pharmaceutical Research
Anticancer Research
- Application : Compounds related to “4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one” have been used in the development of molecular motors .
- Method : The synthesis of a novel light-driven unidirectional molecular motor from the specific aromatic platform chemical 4-(3-hydroxypropyl)-2,6-dimethoxyphenol (dihydrosynapyl alcohol) that can be directly obtained from lignocellulose via a reductive catalytic fractionation strategy .
- Results : The synthetic path takes into account the principles of green chemistry and aims to maintain the intrinsic functionality of the lignin-derived platform molecule .
Chemical Synthesis
Molecular Motors
- Application : The Trimethoxyphenyl (TMP) group, which includes “4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one”, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
- Method : This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
- Results : Compounds containing the TMP group have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, anti-parasitic agents, anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Pharmacophore Research
Microtubule Inhibition
Safety And Hazards
Propiedades
IUPAC Name |
4,5,6-trimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-8-7(4-5-9(8)13)11(15-2)12(10)16-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMAQYXINVUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCC(=O)C2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597467 | |
| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
16718-42-6 | |
| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

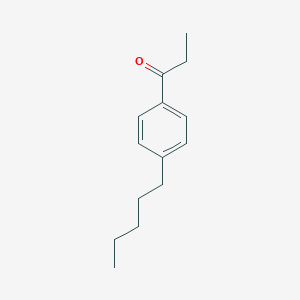
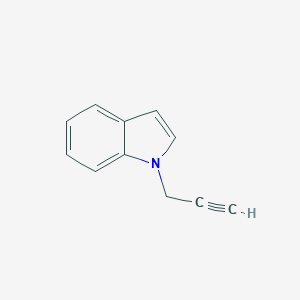

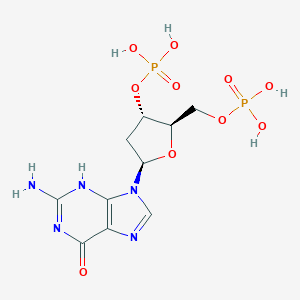
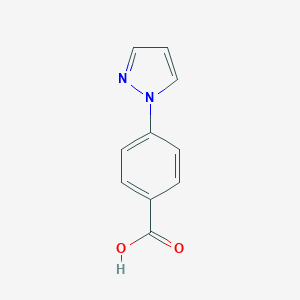
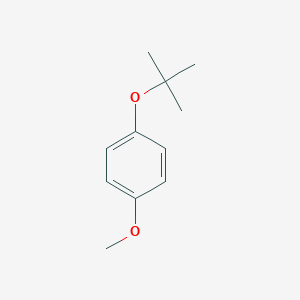
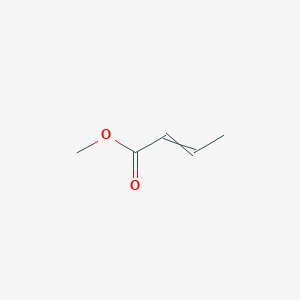
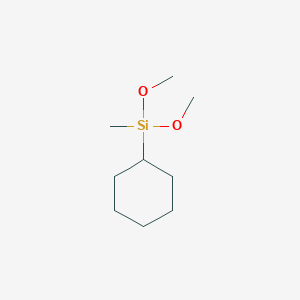
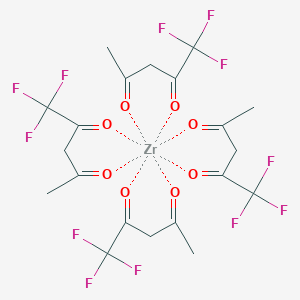
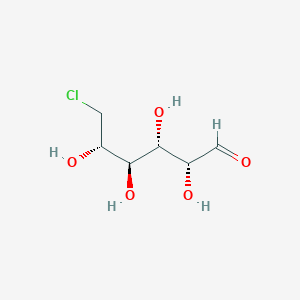
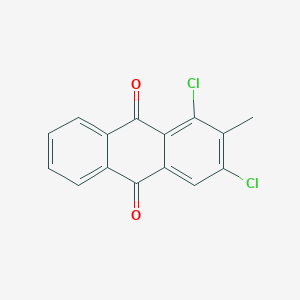
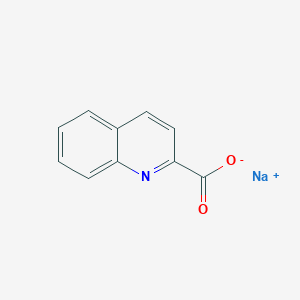
![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)
